Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is substituted with an ethyl ester group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves a multi-step process. One common route starts with the acylation of piperazine with 3-methylbenzoyl chloride to form the intermediate 1-(3-methylbenzoyl)piperazine. This intermediate is then reacted with 2-aminobenzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as an inhibitor of certain enzymes, thereby altering metabolic pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:
1-(3-methylbenzoyl)piperazine: Lacks the ethyl ester group, leading to different chemical properties and reactivity.
2-(3-methylbenzoyl)piperazine: Similar structure but different substitution pattern, affecting its biological activity.
Ethyl 4-{2-[(4-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate: Similar structure with a different position of the methyl group, influencing its interaction with molecular targets.
The uniqueness of Ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[2-[(3-methylbenzoyl)amino]benzoyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-29-22(28)25-13-11-24(12-14-25)21(27)18-9-4-5-10-19(18)23-20(26)17-8-6-7-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBPNNDBODJCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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